6-bromo-1-fluoroisoquinoline
Description
6-Bromo-1-fluoroisoquinoline (CAS: 1196151-59-3) is a halogenated isoquinoline derivative with the molecular formula C₉H₅BrFN and a molar mass of 226.05 g/mol. This compound features a bromine atom at position 6 and a fluorine atom at position 1 on the isoquinoline scaffold, a bicyclic aromatic structure consisting of a benzene ring fused to a pyridine ring. Its unique substitution pattern makes it a versatile intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules .
The fluorine atom enhances metabolic stability and modulates electronic properties, while bromine serves as a reactive handle for cross-coupling reactions (e.g., Suzuki-Miyaura couplings). Commercial suppliers like Shanghai Macklin Biochemical Co., Ltd. offer this compound for research purposes, emphasizing its role in medicinal chemistry .
Properties
IUPAC Name |
6-bromo-1-fluoroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFN/c10-7-1-2-8-6(5-7)3-4-12-9(8)11/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZRFLMNPXIRMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2F)C=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101309373 | |
| Record name | 6-Bromo-1-fluoroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101309373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
891785-25-4 | |
| Record name | 6-Bromo-1-fluoroisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=891785-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-1-fluoroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101309373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-1-fluoroisoquinoline typically involves the bromination and fluorination of isoquinoline derivatives. One common method includes the reaction of 6-bromo-1-hydroxyisoquinoline with Selectfluor® in acetonitrile, which yields 7-bromo-4-fluoro-1-hydroxy-isoquinoline as a single isomer . Another approach involves the use of copper(I) bromide and fluorinated precursors under specific conditions to achieve the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-1-fluoroisoquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride and alkyl halides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate.
Reduction Reactions: Reducing agents like lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boron reagents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or arylated isoquinoline derivatives .
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Synthesis
6-Bromo-1-fluoroisoquinoline serves as a versatile building block for synthesizing more complex organic molecules. Its halogen substituents facilitate various chemical reactions, making it a valuable intermediate in the production of pharmaceuticals and agrochemicals. The presence of bromine allows for further functionalization through substitution reactions, while fluorine enhances biological activity and stability .
Comparison with Similar Compounds
The compound is often compared with other halogenated isoquinolines due to its unique substitution pattern. For instance, 6-bromo-1-chloroisoquinoline and 6-bromo-3-fluoroisoquinoline exhibit different reactivity profiles, primarily due to the positioning of the halogens. This distinction is crucial for selecting appropriate compounds for specific synthetic pathways .
| Compound | Halogen Substituents | Key Applications |
|---|---|---|
| This compound | Br, F | Organic synthesis, medicinal chemistry |
| 6-Bromo-1-chloroisoquinoline | Br, Cl | Synthesis of phenylimidazoles |
| 6-Bromo-3-fluoroisoquinoline | Br, F | Electrophilic activation |
Biological Research
Biological Pathways and Enzyme Interactions
In biological research, this compound is utilized to study enzyme interactions and biological pathways. It has been shown to inhibit various cytochrome P450 enzymes, which are critical for drug metabolism. This inhibition can lead to significant implications in pharmacology and toxicology .
Antimicrobial and Anticancer Activity
Research indicates that this compound exhibits antimicrobial properties against several bacterial strains and fungi. Additionally, it has demonstrated potential anticancer activity by inhibiting tumor growth in specific cancer cell lines. These biological activities make it a candidate for further development into therapeutic agents .
Industrial Applications
Material Science
In the industrial sector, this compound is employed in producing advanced materials such as organic light-emitting diodes (OLEDs) and liquid crystals. The unique electronic properties conferred by the halogen substituents enhance the performance of these materials in electronic applications .
Case Studies
Case Study 1: Synthesis of Bioactive Molecules
A study detailed the use of this compound as a precursor in synthesizing novel bioactive compounds with potential therapeutic effects. The research highlighted its role in producing derivatives that showed significant inhibition against cancer cell lines .
Case Study 2: Electrophilic Activation Reactions
Another investigation focused on the electrophilic activation of halo-azaarenes using this compound as a substrate. The study reported successful yields of aryl isoquinolinones through optimized reaction conditions, demonstrating its utility in synthetic organic chemistry .
Mechanism of Action
The mechanism of action of 6-bromo-1-fluoroisoquinoline involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
6-Bromo-1,3-dichloroisoquinoline
CAS: 552331-05-2 | Formula: C₉H₄BrCl₂N This compound differs by the addition of two chlorine atoms at positions 1 and 3. The increased halogenation raises its molar mass (271.95 g/mol) and likely enhances electrophilicity, making it more reactive in nucleophilic aromatic substitution (NAS) reactions compared to 6-bromo-1-fluoroisoquinoline. However, the steric bulk from chlorine may reduce solubility in polar solvents. Safety data sheets (SDS) classify it as hazardous under GHS guidelines, though specific toxicity data remain unpublished .
6-Bromo-1-chloro-8-fluoroisoquinoline
CAS : 2411635-02-2 | Formula : C₉H₄BrClFN
This trihalogenated derivative introduces chlorine at position 1 and fluorine at position 8 , resulting in a molar mass of 260.49 g/mol . The additional fluorine atom may improve binding affinity in target proteins due to its strong electronegativity, but the chlorine substitution at position 1 could sterically hinder interactions in enzyme active sites. GLPBIO markets this compound for preclinical research, highlighting its use in inhibitor studies .
6-(Bromomethyl)-1-chloroisoquinoline
CAS: 234109-25-2 | Formula: C₁₀H₇BrClN Here, a bromomethyl group replaces bromine at position 4. The methylene bridge (CH₂Br) increases molecular flexibility and provides a distinct reactive site for alkylation or elimination reactions. This modification expands its utility in polymer chemistry and materials science, though it reduces aromatic conjugation compared to this compound .
Tabulated Comparative Data
Key Research Findings
- Reactivity: Bromine at position 6 in this compound facilitates cross-coupling reactions more efficiently than chlorine-substituted analogs due to lower bond dissociation energy (C-Br vs. C-Cl) .
- Bioactivity: Fluorine at position 1 enhances metabolic stability compared to non-fluorinated analogs, as observed in pharmacokinetic studies of isoquinoline-based drug candidates .
- Solubility: Dichloro- and bromomethyl-substituted derivatives exhibit lower aqueous solubility than mono-halogenated variants, limiting their use in biological assays .
Biological Activity
6-Bromo-1-fluoroisoquinoline is a compound belonging to the isoquinoline family, which has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant research findings.
This compound has the molecular formula and a molecular weight of approximately 215.05 g/mol. The presence of bromine and fluorine atoms in its structure imparts unique chemical properties that enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 215.05 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Target Interaction
The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. Its role as a Smoothened antagonist indicates that it can inhibit the Hedgehog signaling pathway, which is crucial for cell differentiation and proliferation.
Biochemical Pathways
Isoquinolines like this compound are known to engage in various biochemical pathways. They can modulate signaling cascades, influence gene expression, and affect cellular metabolism. For instance, studies have shown that this compound can impact cell signaling pathways related to cancer progression.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. It has been tested for effectiveness against bacterial strains, demonstrating potential as an antimicrobial agent.
Anticancer Activity
The compound's ability to act as a Smoothened antagonist suggests its potential use in cancer therapies, particularly in tumors where the Hedgehog pathway is aberrantly activated. Experimental data show that it can inhibit tumor growth in specific cancer models.
Neuroprotective Effects
Some studies suggest that this compound may have neuroprotective properties, potentially offering benefits in neurodegenerative conditions. Its influence on neurotransmitter systems and cellular stress responses is an area of ongoing research .
In Vitro Studies
A study investigating the effects of this compound on cancer cell lines demonstrated significant inhibition of cell proliferation at micromolar concentrations. The compound was found to induce apoptosis through activation of caspase pathways, highlighting its potential as an anticancer agent.
Animal Models
In vivo studies using murine models have shown that administration of this compound led to reduced tumor sizes in xenograft models of human cancer. The outcomes suggest a dose-dependent relationship where lower doses provided therapeutic benefits without significant toxicity.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary data indicate that the compound has favorable absorption characteristics and moderate metabolic stability, although further studies are needed to fully elucidate its pharmacokinetic profile.
Q & A
Q. How can researchers address ethical and regulatory challenges in preclinical studies involving this compound?
- Methodological Answer : Adherence to ICH M3(R2) guidelines requires thorough genotoxicity screening (Ames test, micronucleus assay) and environmental risk assessments (ERA) for halogenated waste. Institutional Animal Care and Use Committee (IACUC) protocols must justify dosing regimens to minimize vertebrate use .
Methodological Frameworks
- Data Interpretation : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions, ensuring alignment with resource constraints and societal impact .
- Experimental Design : Use PICO (Population: compound derivatives; Intervention: synthetic/analytical methods; Comparison: literature benchmarks; Outcome: yield/purity) to structure hypotheses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
